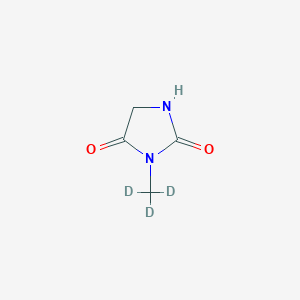

3-(Trideuteriomethyl)imidazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Trideuteriomethyl)imidazolidine-2,4-dione, also known as TMI, is a stable isotope-labeled compound that has gained significant attention in scientific research. It is a cyclic urea derivative and is widely used as a tracer for metabolic studies. TMI is a deuterated analog of thymine, which makes it an ideal candidate for metabolic labeling studies.

科学的研究の応用

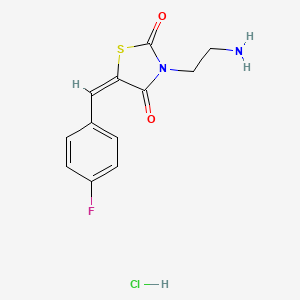

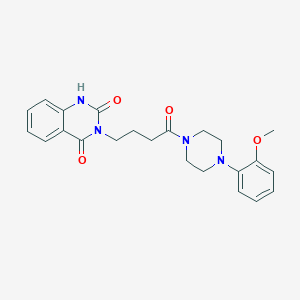

Anticonvulsant Activity

Imidazolidine-2,4-dione derivatives have been investigated for their anticonvulsant properties . In silico molecular docking studies revealed that certain synthesized compounds exhibit strong binding affinity toward the Voltage-Gated Sodium Channel Inner Pore (VGCIP). Notably, molecules 5c, 7, 9, and 10 demonstrated promising anticonvulsant potential. Further experimental validation is necessary to confirm their efficacy.

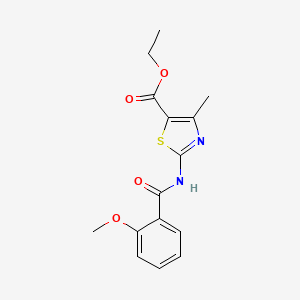

Antibacterial Properties

The same derivatives were also evaluated for antibacterial activity. Using ligand–protein molecular docking calculations, researchers assessed their interaction with bacterial proteins. Compound 10 displayed efficient antibacterial activity against Gram-positive bacteria (B. anthracis and S. aureus), while compounds 4a and 7 exhibited activity against Gram-negative bacteria (E. coli and P. aeruginosa). Experimental validation supported these findings .

Molecular Modeling Studies

Imidazolidine-2,4-dione derivatives have been widely used in molecular modeling studies. Researchers can explore their interactions with various biological targets, including enzymes, receptors, and transporters. Such studies provide insights into their binding modes and potential therapeutic applications.

作用機序

Target of Action

The primary targets of 3-(Trideuteriomethyl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . These targets play a crucial role in the anticonvulsant and antibacterial activities of the compound .

Mode of Action

The compound interacts with its targets through molecular docking . In the case of VGCIP, the compound binds to the channel, leading to a higher binding affinity . For bacterial proteins, the compound interacts with the active sites of the proteins .

Biochemical Pathways

The compound affects the biochemical pathways related to convulsion and bacterial infection. By binding to the VGCIP, it can potentially alter the function of the sodium channels, which are involved in the generation and transmission of electrical signals in neurons . This can lead to the suppression of abnormal neuronal activity, thereby exerting an anticonvulsant effect . On the other hand, by interacting with bacterial proteins, the compound can inhibit the growth of bacteria, thereby exerting an antibacterial effect .

Result of Action

The molecular and cellular effects of the compound’s action include the potential suppression of abnormal neuronal activity due to its anticonvulsant activity . Additionally, the compound may inhibit the growth of bacteria, contributing to its antibacterial activity .

特性

IUPAC Name |

3-(trideuteriomethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-6-3(7)2-5-4(6)8/h2H2,1H3,(H,5,8)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQQHYDUINOMDG-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)CNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trideuteriomethyl)imidazolidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2380058.png)

![7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B2380059.png)

![N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2380062.png)

![3-[3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2380068.png)

![2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2380070.png)

![(4R)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2380072.png)

![1-{[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B2380073.png)

![2-Butyl-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2380075.png)

![6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2380081.png)